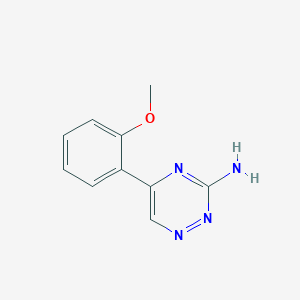

5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4O |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C10H10N4O/c1-15-9-5-3-2-4-7(9)8-6-12-14-10(11)13-8/h2-6H,1H3,(H2,11,13,14) |

InChI Key |

DTHKHYPVKBSDCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=NC(=N2)N |

Origin of Product |

United States |

The 1,2,4 Triazine Core: a Foundation of Functional Diversity

The 1,2,4-triazine (B1199460) ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. researchgate.netnih.gov Its significance in academic research stems from the wide array of biological activities exhibited by its derivatives. These activities are extensive and include potential applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents. nih.gov The inherent asymmetry and electron-deficient nature of the 1,2,4-triazine nucleus make it a valuable scaffold for the synthesis of novel compounds with diverse pharmacological profiles.

Beyond its medicinal applications, the 1,2,4-triazine core is also a subject of interest in materials science. Its electron-accepting properties have led to its incorporation into organic electronics, where it can be utilized in the development of semiconductors and dye-sensitized solar cells. The versatility of the 1,2,4-triazine ring allows for extensive functionalization, enabling chemists to fine-tune its electronic and biological properties for specific applications.

The Influence of 2 Methoxyphenyl and 3 Amino Substituents

The specific substitution pattern of 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine is crucial to its chemical character and potential functionality. The strategic placement of the 2-methoxyphenyl and 3-amino groups is anticipated to significantly modulate the properties of the triazine core.

The 2-methoxyphenyl group , an aromatic substituent, can influence the molecule's steric and electronic properties. The methoxy (B1213986) group (-OCH3) at the ortho position can affect the conformation of the phenyl ring relative to the triazine core and may participate in intramolecular interactions. Aromatic substituents on the 1,2,4-triazine (B1199460) ring are known to play a role in the biological activity of these compounds, potentially through interactions with biological targets like enzymes and receptors.

Future Research Directions for 5 2 Methoxyphenyl 1,2,4 Triazin 3 Amine

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound identifies the most logical disconnection as breaking the bonds forming the 1,2,4-triazine ring. The core strategy involves a cyclocondensation reaction, a common and effective method for constructing this heterocycle. This approach traces the target molecule back to two primary building blocks: an α-dicarbonyl compound and an aminoguanidine (B1677879) derivative.

Specifically, the C5-N4 and N1-C6 bonds of the triazine ring can be disconnected. This reveals (2-methoxyphenyl)glyoxal as the two-carbon electrophilic component that will form the C5 and C6 positions of the ring. The remaining N1, N2, N4, and C3 atoms, along with the 3-amino group, are sourced from aminoguanidine. This retrosynthetic pathway is highly convergent and relies on the well-established reactivity of these functional groups to form the triazine core.

Classical and Contemporary Synthetic Routes to 1,2,4-Triazine-3-amine Derivatives

The synthesis of 1,2,4-triazine-3-amine derivatives is well-documented, with methods ranging from historical named reactions to modern, highly efficient protocols.

Condensation Reactions in 1,2,4-Triazine Synthesis

The most classical and direct route to 3-amino-5-aryl-1,2,4-triazines is the acid-catalyzed cyclocondensation of an aryl-substituted α-ketoaldehyde (an arylglyoxal) with aminoguanidine. mdpi.comresearchgate.netnih.gov For the target compound, this involves the reaction between (2-methoxyphenyl)glyoxal and aminoguanidine hydrochloride. The reaction is typically performed by heating the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid to facilitate the dehydration steps. This method is advantageous due to the commercial availability or straightforward preparation of the starting materials.

Another classical approach to triazine synthesis is the Bamberger triazine synthesis, first reported in 1892. nucleos.comwikipedia.org This reaction, however, typically involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid, leading to a different substitution pattern than that of the target compound.

Tandem Cyclization Strategies for Triazine Formation

Contemporary synthetic chemistry often employs tandem or domino reactions to construct complex molecules in a single step, enhancing efficiency. For 1,2,4-triazine derivatives, tandem strategies can offer rapid access to the heterocyclic core. One such approach involves a tandem condensation and electrocyclization reaction, which can form dihydro-1,2,4-triazine intermediates that are subsequently oxidized to the aromatic triazine. researchgate.net

Another sophisticated tandem process is the intramolecular Staudinger-aza-Wittig reaction. nih.gov This method involves the preparation of an azido-hydrazide precursor, which upon reaction with a phosphine, undergoes a sequence of intramolecular reactions to close the triazine ring. While more complex in terms of precursor synthesis, this strategy provides a powerful tool for constructing fused and substituted 1,2,4-triazine systems.

Reaction Mechanisms in the Formation of this compound

The formation of the triazine ring via the condensation of (2-methoxyphenyl)glyoxal and aminoguanidine proceeds through a well-understood, stepwise mechanism. The kinetics of reactions between aminoguanidine and α-oxoaldehydes have been investigated, confirming the process is first order with respect to each reactant under physiological conditions. nih.gov

The mechanism can be detailed as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of aminoguanidine on the more electrophilic aldehyde carbonyl of (2-methoxyphenyl)glyoxal. This step is highly regioselective.

Dehydration and Guanylhydrazone Formation: The resulting hemiaminal intermediate rapidly dehydrates to form a stable guanylhydrazone.

Intramolecular Cyclization: The next key step is an intramolecular nucleophilic attack from a nitrogen atom of the hydrazone onto the remaining ketone carbonyl group.

Second Dehydration and Aromatization: The cyclic intermediate, a dihydro-1,2,4-triazinol, undergoes a final dehydration step to yield the stable, aromatic this compound.

Each step is typically reversible, except for the final aromatization, which drives the reaction to completion. The use of an acid catalyst facilitates the dehydration steps by protonating the hydroxyl groups, turning them into better leaving groups (water).

Atom Economy and Green Chemistry Principles in the Synthesis of Triazine Derivatives

The principles of green chemistry and atom economy are increasingly central to modern synthetic design. nih.govprimescholars.com The classical condensation synthesis of triazines, while effective, can be improved by applying these principles. Traditional methods often require prolonged heating and the use of organic solvents.

Modern, greener alternatives have been developed that significantly reduce the environmental impact:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. chim.it

Sonochemistry: The use of ultrasound is another energy-efficient method that can accelerate reaction rates, sometimes allowing reactions to proceed at lower temperatures or in greener solvents like water. nih.govmdpi.com

Solvent-Free Reactions: Performing the condensation under solvent-free conditions by heating the neat reactants represents a highly green approach. researchgate.netrsc.org This minimizes solvent waste, which is a major contributor to chemical pollution.

Novel Synthetic Approaches and Catalyst Applications for the Chemical Compound

Beyond classical condensation, modern catalytic methods offer novel and flexible routes to this compound. One of the most powerful contemporary strategies involves transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is particularly well-suited for this purpose. nih.gov This approach allows for the late-stage introduction of the 2-methoxyphenyl group, enhancing molecular diversity. The synthetic sequence would be:

Synthesis of a Halogenated Precursor: A 3-amino-5-halo-1,2,4-triazine (e.g., 3-amino-5-bromo-1,2,4-triazine) is synthesized first. This can be achieved through the condensation of a haloglyoxal with aminoguanidine or by direct halogenation of a 3-amino-1,2,4-triazine precursor.

Palladium-Catalyzed Coupling: The 3-amino-5-bromo-1,2,4-triazine is then coupled with 2-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

This catalytic method offers broad functional group tolerance and provides a versatile route to a wide array of 5-aryl-1,2,4-triazin-3-amine derivatives. Other catalysts, including those based on rhodium, have also been explored for novel C-N bond formations that could be adapted for triazine synthesis. acs.org

Below is a summary of the primary synthetic strategies discussed:

| Method | Precursors | Key Features | Type |

| Classical Condensation | (2-methoxyphenyl)glyoxal, Aminoguanidine | Direct, well-established, relies on fundamental reactivity. | Classical |

| Suzuki Cross-Coupling | 3-Amino-5-bromo-1,2,4-triazine, 2-Methoxyphenylboronic acid | Modern, catalytic, allows for late-stage functionalization. | Novel |

| Green Methods | (2-methoxyphenyl)glyoxal, Aminoguanidine | Utilizes microwave or ultrasound; often solvent-free. | Green |

Advanced Spectroscopic Analyses for Detailed Structural Information

Comprehensive spectroscopic data sets, which are essential for confirming the molecular structure and understanding its electronic and vibrational properties, could not be found in the public domain for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

No high-resolution ¹H or ¹³C NMR spectra, nor any advanced 2D NMR (like COSY, HSQC, or HMBC) or solid-state NMR data for this compound have been published in the searched scientific literature. Such data would be essential for assigning the specific chemical shifts of the protons and carbon atoms, confirming the connectivity of the molecular structure. While general NMR characteristics of amino-triazines are known, specific data for this isomer is absent.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Force Field Analysis

Detailed experimental Infrared (IR) and Raman spectra for this compound are not available. For the general class of 5-amino-1,2,4-triazines, characteristic absorption bands for the amino group are expected around 3300 cm⁻¹ and 3270 cm⁻¹. e3s-conferences.org However, a full experimental spectrum with specific band assignments for this compound, which would allow for a detailed functional group and force field analysis, has not been documented in the available literature.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isomeric Distinctions

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of novel compounds, providing precise mass measurements that facilitate the determination of elemental composition. In the analysis of this compound, HRMS coupled with tandem mass spectrometry (MS/MS) would be employed to investigate its fragmentation pathways. This technique allows for the differentiation of isomers by analyzing their unique fragmentation patterns.

The fragmentation of 1,2,4-triazine derivatives typically involves the cleavage of the triazine ring and the bonds connecting the substituent groups. For this compound, the protonated molecule [M+H]⁺ would likely undergo a series of characteristic fragmentation steps. The initial cleavages would be expected at the C-C bond between the triazine and the methoxyphenyl ring, or through the loss of the amine group.

Key fragmentation pathways for related triazine structures often involve the loss of small neutral molecules such as HCN, N₂, and CH₂O from the methoxy (B1213986) group. The high-resolution capabilities of the instrument allow for the differentiation of fragment ions with very similar nominal masses, such as the loss of CO versus N₂.

To distinguish this compound from its isomers, such as those with the methoxy group at the meta or para position on the phenyl ring, specific fragmentation patterns would be key. The ortho position of the methoxy group can lead to unique fragmentation behavior, potentially involving interactions with the adjacent triazine ring, which would be absent in the meta and para isomers.

Table 1: Illustrative High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | Protonated Molecule | 203.0931 | 203.0933 | 1.0 |

| [M+H - NH₃]⁺ | Loss of Ammonia | 186.0665 | 186.0667 | 1.1 |

| [M+H - CH₃]⁺ | Loss of Methyl Radical | 188.0774 | 188.0776 | 1.1 |

| [M+H - CO]⁺ | Loss of Carbon Monoxide | 175.0982 | 175.0980 | -1.1 |

| [M+H - N₂]⁺ | Loss of Nitrogen | 175.0825 | 175.0823 | -1.1 |

| [C₇H₇O]⁺ | Methoxyphenyl Cation | 107.0497 | 107.0498 | 0.9 |

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a valuable technique for investigating the electronic transitions within a molecule and characterizing its optical properties. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions.

The aromatic systems of the methoxyphenyl group and the 1,2,4-triazine ring are the primary chromophores in the molecule. The π-π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within these aromatic rings. The n-π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atoms of the triazine ring) to antibonding π* orbitals.

The position of the absorption maxima (λmax) can be influenced by the solvent polarity, as well as the nature and position of substituents on the aromatic rings. The presence of the electron-donating methoxy group and the amino group can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 5-phenyl-1,2,4-triazin-3-amine. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting the energies of electronic transitions and the corresponding oscillator strengths. nih.gov

Table 2: Predicted UV-Visible Absorption Data for this compound in Methanol

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~250 nm | High | π-π* | Phenyl Ring |

| ~290 nm | Medium | π-π* | 1,2,4-Triazine Ring |

| ~340 nm | Low | n-π* | 1,2,4-Triazine Ring |

Electron Microscopy and Surface Analysis for Thin Film and Material Forms

While there is currently no specific literature available on the electron microscopy or surface analysis of thin films of this compound, these techniques would be highly valuable for characterizing its solid-state morphology and surface properties if the compound were to be used in material applications.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) could be employed to visualize the morphology of the material, providing information on particle size, shape, and aggregation. For thin films, Atomic Force Microscopy (AFM) would be instrumental in characterizing the surface topography and roughness at the nanoscale.

Hirshfeld surface analysis, a computational tool, could be used to investigate intermolecular interactions within the crystal structure of the compound. researchgate.net This analysis provides a graphical representation of the molecular surface, color-coded to indicate the nature and strength of intermolecular contacts. For related triazine derivatives, Hirshfeld analysis has shown that interactions such as H···H, C···H, and N···H play significant roles in the crystal packing. nih.govmdpi.com This information is crucial for understanding the solid-state properties of the material and for designing new materials with desired characteristics.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Investigations of 5 2 Methoxyphenyl 1,2,4 Triazin 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

No specific studies detailing quantum chemical calculations using Density Functional Theory (DFT) or ab initio methods for 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine were found. Such studies would be required to determine the compound's electronic properties and reactivity.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Electrostatic Potential Surfaces)

Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, orbital distributions, and molecular electrostatic potential (MEP) surfaces for this specific compound is not available in the reviewed literature.

Predicted Spectroscopic Parameters and Comparison with Experimental Data

There are no available computational studies that predict spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) for this compound, which would allow for a comparison with experimental data.

Reactivity Indices and Fukui Functions for Electrophilic and Nucleophilic Sites

Detailed analysis of local reactivity through reactivity indices and Fukui functions, which identify the most probable sites for electrophilic and nucleophilic attack, has not been published for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

No molecular dynamics (MD) simulation studies were found for this compound. Consequently, data on its conformational flexibility, stability of different conformers, and specific interactions with solvent molecules is unavailable.

Molecular Docking Studies for Mechanistic Insights into Molecular Recognition (excluding therapeutic outcomes)

While molecular docking studies have been performed on numerous triazine derivatives to understand their binding modes with various proteins nih.govnih.gov, no such studies focusing on the non-therapeutic molecular recognition mechanisms of this compound have been published.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Compound Properties

No QSPR models that specifically include this compound for the prediction of its physicochemical or other properties could be identified in the scientific literature.

Chemical Reactivity and Transformative Chemistry of 5 2 Methoxyphenyl 1,2,4 Triazin 3 Amine

Electrophilic Aromatic Substitution on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group in 5-(2-methoxyphenyl)-1,2,4-triazin-3-amine is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) (-OCH₃) group. This group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. However, the substitution pattern is also influenced by the steric hindrance from the adjacent triazine ring and the deactivating effect of the triazinyl substituent on the benzene (B151609) ring.

The methoxy group strongly activates the positions C4' and C6' (ortho) and C5' (para) of the phenyl ring. Due to steric hindrance from the bulky triazine ring at the C2' position, electrophilic attack is most favored at the C4' and C6' positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely yield a mixture of nitro-substituted derivatives, with the exact regioselectivity depending on the reaction conditions. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) would introduce a bromine atom onto the activated phenyl ring.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-(4-Nitro-2-methoxyphenyl)-1,2,4-triazin-3-amine and 5-(6-Nitro-2-methoxyphenyl)-1,2,4-triazin-3-amine |

| Bromination | Br₂/FeBr₃ | 5-(4-Bromo-2-methoxyphenyl)-1,2,4-triazin-3-amine and 5-(6-Bromo-2-methoxyphenyl)-1,2,4-triazin-3-amine |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-(4-Acetyl-2-methoxyphenyl)-1,2,4-triazin-3-amine |

Nucleophilic Reactivity of the Triazine Ring System

The 1,2,4-triazine (B1199460) ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. wikipedia.orgnih.gov This reactivity is a cornerstone of its chemistry, allowing for extensive functionalization. The presence of the amino group at C3 and the methoxyphenyl group at C5 modulates this inherent reactivity.

The exocyclic amino group at the C3 position is a primary nucleophilic center in the molecule. It can readily participate in a variety of reactions typical of aromatic amines, although its nucleophilicity is somewhat reduced by the electron-withdrawing nature of the triazine ring. researchgate.net

Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: While direct N-alkylation can be challenging, it can be achieved under specific conditions.

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates for further synthetic transformations.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) can convert the 3-amino group into a diazonium salt. This intermediate, while potentially unstable, could be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) at the 3-position, displacing the nitrogen gas.

Table 2: Representative Reactions of the 3-Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Benzoyl chloride | N-(5-(2-Methoxyphenyl)-1,2,4-triazin-3-yl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(5-(2-Methoxyphenyl)-1,2,4-triazin-3-yl)-4-methylbenzenesulfonamide |

| Condensation | Benzaldehyde | (E)-N-Benzylidene-5-(2-methoxyphenyl)-1,2,4-triazin-3-amine |

Reactivity at the Triazine Ring Nitrogens

The nitrogen atoms within the 1,2,4-triazine ring are basic and can react with electrophiles.

N-Oxidation: The ring nitrogens can be oxidized to form N-oxides using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. rsc.orgacs.orgrsc.org N-oxidation of 3-amino-1,2,4-triazines typically affords the 2-oxides as the major products. acs.org The N-oxide group significantly alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack and expanding its synthetic utility. rsc.orgrsc.org

Quaternization: Alkylating agents, such as alkyl halides (e.g., methyl iodide), can react with the ring nitrogens to form quaternary triazinium salts. The site of alkylation (N1, N2, or N4) depends on steric and electronic factors, as well as the reaction conditions.

Cycloaddition Reactions and Fused Heterocycle Formation

1,2,4-Triazines are well-known for their participation in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgmdpi.com In these reactions, the electron-deficient triazine acts as the diene, reacting with electron-rich dienophiles like enamines, ynamines, or strained alkenes. wikipedia.org This reaction is a powerful tool for constructing new pyridine (B92270) or other heterocyclic rings. wikipedia.org

The reaction of a 1,2,4-triazine with an alkyne, for example, proceeds via a [4+2] cycloaddition, followed by the extrusion of a molecule of dinitrogen (N₂) to yield a substituted pyridine. wikipedia.org The substituents on the triazine ring influence the rate and regioselectivity of the cycloaddition.

Furthermore, the 3-amino group can be utilized to construct fused heterocyclic systems. For example, reaction with α-haloketones or related 1,2-dielectrophiles can lead to the formation of condensed systems like imidazo[1,2-b] wikipedia.orgacs.orgnih.govtriazines or other related fused heterocycles. researchgate.net These reactions typically involve an initial nucleophilic substitution by the amino group, followed by an intramolecular cyclization. The synthesis of fused 3-amino-1,2,4-triazoles is another important transformation, often proceeding via cyclodesulfurization of appropriate thiourea (B124793) precursors. acs.org

Metal-Catalyzed Transformations and Coupling Reactions Involving the Compound

Modern cross-coupling reactions are powerful methods for C-C and C-heteroatom bond formation. To utilize this compound in such reactions, it would typically first be halogenated. For instance, a halogen atom (e.g., Br or Cl) could be introduced at the C6 position of the triazine ring or on the methoxyphenyl moiety. This halo-derivative can then serve as a substrate for various palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: A halogenated derivative could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon substituents. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This is one of the most versatile methods for forming biaryl linkages.

Buchwald-Hartwig Amination: This reaction would allow for the coupling of a halogenated derivative with amines to introduce new amino substituents, either on the triazine core or the phenyl ring.

Sonogashira Coupling: Coupling with terminal alkynes would install alkynyl groups, providing access to a wider range of functionalized derivatives.

Table 3: Potential Metal-Catalyzed Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Phenyl-substituted derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Anilino-substituted derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Phenylethynyl-substituted derivative |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Styryl-substituted derivative |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the 1,2,4-triazine ring system can lead to significant structural modifications.

Oxidation: As mentioned in section 5.2.2, oxidation with peracids primarily leads to the formation of N-oxides. acs.orgacs.orgdocumentsdelivered.com More vigorous oxidation can lead to ring-opening or degradation of the heterocyclic system.

Reduction: The electron-deficient 1,2,4-triazine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd-C) can lead to the reduction of the triazine ring, often resulting in dihydro- or tetrahydro-1,2,4-triazine derivatives. The specific product depends on the catalyst, solvent, and reaction conditions. Chemical reduction, for instance with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can also be employed to achieve similar transformations. The reduction of some triazine derivatives can lead to dimerization or the formation of stable radical anions. nih.gov

The outcomes of these redox reactions provide pathways to less common, partially or fully saturated heterocyclic systems, further expanding the synthetic utility of the this compound scaffold.

Derivatization, Analogue Synthesis, and Structure Property Correlations of 5 2 Methoxyphenyl 1,2,4 Triazin 3 Amine Analogues

Strategies for Introducing Diverse Substituents on the 1,2,4-Triazine (B1199460) Ring and Phenyl Moiety

The functionalization of the 1,2,4-triazine scaffold and the pendant phenyl ring is crucial for developing a library of analogues with varied electronic and steric profiles. A number of synthetic methodologies have been established for this purpose.

Common strategies for the synthesis of the 1,2,4-triazine core itself include the reaction of monoamidrazones with α-dicarbonyl compounds, the dehydrogenation of dihydrotriazines, and the cyclization of α,α-disubstituted-α-acylaminoketones. researchgate.net More recent approaches offer milder conditions and greater functional group tolerance, such as the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts and [4+2] domino annulation reactions. organic-chemistry.orgrsc.org

For the introduction of substituents onto the pre-formed 1,2,4-triazine ring, nucleophilic aromatic substitution is a key strategy. For instance, chloro groups on the triazine ring can be sequentially displaced by various nucleophiles like amines, thiols, and alkoxides, with the reactivity of the remaining chloro groups decreasing after each substitution. wikipedia.orgmdpi.com Similarly, a cyano group at the 5-position of the triazine ring can undergo ipso-substitution with amines and alcohols. researchgate.netchimicatechnoacta.ru

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in modifying the triazine core. For example, a 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) can be coupled with a diverse range of boronic acids to introduce various aryl and heteroaryl substituents at the 6-position. nih.gov

Modification of the phenyl moiety often begins with appropriately substituted starting materials. For instance, derivatives with different substituents on the phenyl ring can be prepared from the corresponding substituted acetophenones. asianpubs.org The synthesis of 5-(2-, 3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives has been achieved through the acylation of thiosemicarbazide (B42300) with the respective methoxybenzoyl chlorides, followed by cyclization. nih.gov

Synthesis of Chemically Modified Analogues of 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine

The synthesis of chemically modified analogues of this compound leverages the strategies mentioned above. For example, to explore the structure-activity relationship of 1,2,4-triazine G-protein-coupled receptor 84 (GPR84) antagonists, a series of 3,5,6-trisubstituted 1,2,4-triazines were prepared. nih.gov The general synthetic approach involved the use of commercially available or prepared hydrazides. nih.gov

In another study, potent and selective adenosine (B11128) A2A receptor antagonists based on the 1,2,4-triazine scaffold were developed. nih.gov The synthesis commenced with commercially available 5-aryl-1,2,4-triazin-3-amines, which were then brominated at the 6-position using N-bromosuccinimide (NBS). nih.gov Subsequent Suzuki cross-coupling with various boronic acids afforded the desired biaryl triazines. nih.gov

The synthesis of novel fused 1,2,4-triazine aryl derivatives has also been reported, highlighting the versatility of the triazine core in creating complex heterocyclic systems. ijpsr.info Furthermore, the reaction of 3-amino-5,6-diphenyl-1,2,4-triazine with various isocyanates and isothiocyanates has been shown to yield N¹,N³-disubstituted urea (B33335) and thiourea (B124793) derivatives, respectively, demonstrating the reactivity of the 3-amino group. researchgate.net

Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of this compound analogues and their physicochemical properties is essential for their rational design and application.

The structural modifications of 1,2,4-triazine derivatives are directly reflected in their spectroscopic data. Newly synthesized triazines are routinely characterized by techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures. researchgate.net

The electronic absorption and emission properties are particularly sensitive to substitutions. For instance, the fusion of (hetero)arene rings to the 1,2,4-triazine core has been studied to understand its effect on their electronic properties, with characterization performed using UV-vis spectroscopy. mdpi.com In a study on extended 2,4,6-triphenyl-1,3,5-triazines, the introduction of electron-donating and electron-withdrawing groups via a phenyl–alkynyl linker led to significant shifts in the absorption and emission spectra. mdpi.com The planarity of the molecule, influenced by intramolecular hydrogen bonds, also plays a crucial role in its spectroscopic behavior. mdpi.com

Computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often used to correlate structural features with spectroscopic properties. nih.gov These studies can predict parameters like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and energy gaps, which are related to the electronic transitions observed in UV-vis spectra. nih.govmdpi.com

| Compound | Modification | Key Spectroscopic Feature | Reference |

|---|---|---|---|

| 5a | p-Chloroacetophenone derived | ¹H-NMR (300 MHz, CDCl₃): δ 7.83 (2H, d, J = 8.7 Hz), 7.47 (2H, d, J = 8.7 Hz), 4.50 (2H, s) | researchgate.net |

| 4 | 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | Optical band transitions (powder): 2.07 eV and 2.67 eV | mdpi.com |

| 3-NPh₂ | Extended 2,4,6-triphenyl-1,3,5-triazine (B147588) with NPh₂ substituent | High fluorescence quantum yield (ΦF = 0.69 in CH₂Cl₂) | mdpi.com |

The electronic properties of the 1,2,4-triazine ring and its analogues are highly tunable through the introduction of various substituents. The triazine ring itself is an electron-deficient system, which influences its reactivity and interactions. mdpi.com

Substituents on the phenyl ring can significantly alter the electronic nature of the entire molecule. Electron-withdrawing groups generally decrease the electron density of the system, while electron-donating groups increase it. science.gov This has been demonstrated in studies on 2-tert-butyl-5-aryl-1,3-dioxanes, where the conformational energy of the aryl group is correlated with the Hammett substituent parameters. science.gov In the context of 1,3,5-triazines, the introduction of electron-donating groups like carbazole (B46965) and phenol (B47542) has been used to create materials with specific optical and electronic properties for applications such as organic light-emitting diodes (OLEDs). researchgate.net

Computational studies have provided quantitative insights into the influence of substituents on electronic properties. For example, the effect of various substituents on the triazine and phenyl rings on the electronic and spectroscopic properties of these compounds has been investigated, showing that pipridino-s-triazine derivatives are richer in electrons than their morpholino counterparts. science.gov DFT calculations on 1,2,4-triazine derivatives have been used to determine HOMO and LUMO energies, which are crucial for understanding their potential as materials for dye-sensitized solar cells. nih.gov

The aromaticity of the triazine ring is a key aspect of its electronic structure. While considered aromatic, 1,3,5-triazines have a much lower resonance energy than benzene (B151609), which makes them more susceptible to nucleophilic attack. wikipedia.org

| Compound/Series | Substituent Effect | Observed Property Change | Reference |

|---|---|---|---|

| 5-Aryl-1,3-dioxanes | Electron-withdrawing groups on phenyl ring | Decrease in conformational energy of the aryl group | science.gov |

| Pipridino-s-triazines vs. Morpholino-s-triazines | Pipridino group | Increased electron density | science.gov |

| 1,2,4-Triazine derivative (Compound 4) | - | HOMO: -3.61 eV, LUMO: -5.32 eV, Band gap: 1.97 eV | mdpi.com |

Both steric and electronic factors play a significant role in the chemical reactivity of this compound analogues.

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic aromatic substitution. wikipedia.org The reactivity of substituted triazines in such reactions is influenced by the electronic nature of the substituents. For instance, the substitution of chlorine atoms in cyanuric chloride becomes progressively more difficult as more electron-donating groups are introduced. mdpi.com

Steric hindrance can also significantly impact reactivity. In the synthesis of 1,2,4-triazine derivatives, bulky substituents can lead to lower reaction yields. acs.org For example, the presence of 2,6-dimethyl and 2,4,6-trimethyl substituents resulted in a significant reduction in the yield of the corresponding products. acs.org In the context of adsorption studies of triazine herbicides, steric effects were evident by the negative influence of the solute's molecular volume on the adsorption rate. nih.gov

The 1,2,4-triazine system can also participate in inverse electron demand Diels-Alder reactions, where it acts as the diene. This reactivity allows for the transformation of the triazine ring into other heterocyclic systems, such as pyridines, by reacting with electron-rich dienophiles. wikipedia.org

Emerging Non Therapeutic Applications and Advanced Material Science Prospects of 5 2 Methoxyphenyl 1,2,4 Triazin 3 Amine and Its Analogues

Role as Ligands in Coordination and Organometallic Chemistry

The nitrogen-rich heterocyclic structure of 1,2,4-triazine (B1199460) derivatives makes them excellent ligands for coordinating with a wide range of metal ions. The presence of multiple nitrogen atoms provides several potential binding sites, allowing for the formation of stable and structurally diverse metal complexes.

The synthesis of metal complexes involving triazine ligands is often achieved through self-assembly processes where the organic ligand and a metal salt are combined in a suitable solvent. mdpi.com The triazine ring's nitrogen atoms can act as connectors, bridging metal centers to form coordination polymers or discrete molecular complexes. For instance, the self-assembly of 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) with silver nitrate (B79036) (AgNO₃) results in a one-dimensional polymeric chain. mdpi.com In this structure, the triazine derivative acts as a bridging ligand, coordinating through two of its neighboring nitrogen atoms to successive silver atoms. mdpi.com

The design of these complexes can be tuned by modifying the substituents on the triazine ring. These modifications can influence the ligand's coordination ability, solubility, and the resulting complex's geometry and electronic properties. researchgate.net Schiff bases derived from amino-triazines are also widely used to create multidentate ligands capable of forming stable complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netnih.gov The resulting complexes often exhibit well-defined geometries, such as octahedral or tetrahedral, which are influenced by the nature of the metal ion and the ligand field. researchgate.net

The stable and tunable nature of triazine-based ligands makes their metal complexes promising candidates for catalysis. researchgate.net While specific catalytic studies on 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine complexes are not extensively documented, the broader class of triazine-containing materials has shown significant potential. For example, covalent triazine frameworks (CTFs), which are porous polymers built from triazine units, can serve as metal-free catalysts for reactions like the oxidative coupling of amines to imines. dntb.gov.ua

Furthermore, metal-organic frameworks (MOFs) incorporating triazine-based ligands have demonstrated photocatalytic activity. A zinc-based MOF synthesized with 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) showed high efficiency in the photodegradation of organic dyes under UV irradiation. mdpi.com This suggests that metal complexes of this compound could be explored for similar photocatalytic applications, such as in wastewater treatment or organic synthesis. The triazine ligand plays a key role in these systems, contributing to the stability and electronic properties of the catalytic center. researchgate.net

Potential in Organic Electronics and Optoelectronic Devices

Triazine derivatives are recognized for their electron-deficient nature, a property that makes them highly suitable for applications in organic electronics. nih.govresearchgate.net The triazine ring acts as a strong electron-accepting core, facilitating the transport of electrons in semiconductor devices. nih.govresearchgate.net

The 1,3,5-triazine (B166579) isomer, in particular, is a π-electron-deficient system, which imparts a high electron affinity to its derivatives. nih.gov This characteristic makes them effective as electron-transporting materials in organic electronic devices. nih.gov Studies on various substituted 1,3,5-triazine derivatives have established a clear correlation between their molecular structure and their semiconducting properties, such as electrical conductivity and energy band gap. researchgate.net The electron-withdrawing nature of the triazine core is fundamental to its function as an n-type semiconductor or electron acceptor. This property is crucial for creating efficient charge separation and transport in devices like solar cells and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The excellent electron-accepting and transporting properties of triazines have led to their successful integration into both dye-sensitized solar cells (DSSCs) and OLEDs. nih.govresearchgate.net In DSSCs, triazine-based molecules have been used as sensitizers, where their strong electron-accepting ability and high thermal stability contribute to efficient device performance. nih.govnih.gov Organic dyes incorporating a triazine core have been shown to facilitate electron injection and transportation, leading to enhanced power conversion efficiencies. nih.govresearchgate.net

In the field of OLEDs, triazine derivatives have been extensively developed as electron transport layer (ETL) materials and as hosts for phosphorescent emitters. researchgate.netpsu.edu Star-shaped 1,3,5-triazine derivatives have demonstrated good electron mobilities, often exceeding 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netpsu.edu When used as a host material for green phosphorescent emitters, certain triazine derivatives have enabled OLEDs to achieve high external quantum efficiencies (EQE) and power efficiencies. researchgate.netpsu.edunih.gov The performance of these devices is highly dependent on the molecular design of the triazine compound, which influences factors like triplet energy and charge balance. researchgate.netpsu.edu

| Triazine Host Material | Dopant/Emitter | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm W⁻¹) | Reference |

|---|---|---|---|---|---|

| T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine) | (PPy)₂Ir(acac) | Multilayer with TBPI as ET layer | 17.5 | 59.0 | researchgate.netpsu.edu |

| T3T (2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine) | (PPy)₂Ir(acac) | Multilayer with TBPI as ET layer | 14.4 | 50.6 | psu.edu |

| DMAC-TRZ | Green TADF Emitter | Not Specified | 26.5 | 66.8 cd A⁻¹ (Current Efficiency) | nih.gov |

| DACT-II | Green TADF Emitter | Not Specified | 29.6 | Not Specified | nih.gov |

Supramolecular Chemistry and Self-Assembly Research

The ability of 1,2,4-triazine derivatives to form well-ordered structures through non-covalent interactions places them at the forefront of supramolecular chemistry research. Molecular self-assembly is a powerful "bottom-up" approach for creating complex and functional materials from simple molecular components. nih.gov

Triazine-based compounds are particularly adept at forming predictable structures guided by hydrogen bonds and other weak interactions. nih.govrsc.org The presence of both hydrogen bond donors (the amine group) and acceptors (the ring nitrogen atoms) in molecules like this compound allows for the formation of robust supramolecular synthons. nih.gov Studies on related s-triazine derivatives have shown that cooperative NH···N, CH···O, and CH···π interactions can lead to the formation of unique and stable "molecular duplexes," which in turn guide the three-dimensional structure of the material in the solid state. nih.gov

This capacity for controlled self-assembly has been explored on various surfaces. For example, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791) has been shown to form different self-assembled patterns—from compact assemblies to porous hexagonal networks—depending on whether the substrate is graphite (B72142) or graphene. acs.org This highlights the interplay between molecule-molecule and molecule-substrate interactions in directing the final architecture. The predictable self-assembly characteristics of triazines make them attractive building blocks for crystal engineering and the development of novel functional materials. nih.govrsc.org

Sensor Development Applications

The unique structural characteristics of this compound and its analogues, featuring a nitrogen-rich heterocyclic core, an electron-donating amino group, and a methoxyphenyl substituent, make them promising candidates for the development of novel chemical sensors. The 1,2,4-triazine scaffold can act as a signaling unit and a binding site, where interactions with specific analytes can induce measurable changes in their photophysical or electrochemical properties. Research into analogous compounds has highlighted the potential for these molecules to function as fluorescent, colorimetric, or electrochemical sensors for a variety of analytes, including metal ions and small molecules.

The design of sensors based on 1,2,4-triazine derivatives often involves the principles of photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). The lone pair electrons on the nitrogen atoms of the triazine ring and the amino group can participate in coordination with metal ions. This interaction can modulate the electronic properties of the molecule, leading to a detectable signal.

Fluorescent Sensors

Derivatives of 1,2,4-triazine have shown significant promise as fluorescent chemosensors. The inherent fluorescence of some of these compounds can be either quenched or enhanced upon binding with a target analyte. This "turn-off" or "turn-on" response provides a clear signal for detection.

For instance, a study on a methoxyphenylcycl[3.2.2]azine derivative, which shares the methoxyphenyl group with the subject compound, demonstrated its utility as a fluorescent sensor for cobalt ions (Co²⁺). researchgate.net The fluorescence intensity of this compound was found to vary with the concentration of Co²⁺, indicating a sensing mechanism likely based on coordination between the metal ion and the nitrogen-containing heterocyclic structure. researchgate.net This suggests that this compound could potentially be developed into a selective sensor for transition metal ions.

In another example, a triazine-based fluorescent sensor was designed for the sequential detection of mercury ions (Hg²⁺) and L-cysteine. The sensor exhibited an enhanced fluorescence emission upon binding with Hg²⁺, attributed to the blockage of intramolecular charge transfer and chelation-enhanced fluorescence. This demonstrates the versatility of the triazine core in designing sensors for both metal ions and biologically relevant molecules.

The performance of fluorescent sensors is often characterized by their limit of detection (LOD), selectivity, and response time. The following table summarizes the performance of some reported triazine-based fluorescent sensors for various analytes, illustrating the potential capabilities of sensors derived from this compound.

| Sensor Type | Target Analyte | Limit of Detection (LOD) | Key Features |

| Methoxyphenylcycl[3.2.2]azine Derivative researchgate.net | Co²⁺ | 2.85 x 10⁻³ M | High selectivity over other metal ions. researchgate.net |

| Triazine-based Covalent Organic Framework | Fe³⁺ | 6.18 x 10⁻² µM | High sensitivity and good recyclability. |

| Triazine-based Fluorescent Probe | H₂S | - | Fast response (20 seconds) and large Stokes shift. |

Electrochemical Sensors

The electrochemical properties of this compound and its analogues also open avenues for their use in electrochemical sensors. The nitrogen atoms in the triazine ring can be electrochemically active, and their redox behavior can be influenced by the presence of specific analytes.

Research on triazine-based compounds has shown their applicability in the detection of pesticides. For example, molecularly imprinted polymers (MIPs) based on triazine derivatives have been used to create sensitive coatings for the gravimetric and electrochemical detection of atrazine (B1667683) and its analogues. mdpi.com These sensors leverage the specific binding cavities created in the polymer matrix to recognize and quantify the target molecules.

Furthermore, covalent organic frameworks (COFs) incorporating triazine units have been employed to modify glassy carbon electrodes for the detection of dopamine. The porous nature and active sites of the triazine-based COF facilitate the electrochemical oxidation of dopamine, leading to a measurable current response.

The analytical performance of these electrochemical sensors is typically evaluated based on their linear detection range, sensitivity, and limit of detection. The table below presents data from studies on electrochemical sensors utilizing triazine-based materials.

| Sensor Platform | Target Analyte | Linear Range | Limit of Detection (LOD) |

| Molecularly Imprinted Polymer mdpi.com | Atrazine | 0.35 - 7 mg/L | 0.1 - 0.2 mg/L mdpi.com |

| Triazinyl Covalent Organic Framework | Dopamine | 1 - 500 µM | 0.5 µM |

| Dental Amalgam Electrode mdpi.com | Ametryn, Atrazine, Simazine | - | Lower than 100 µg L⁻¹ mdpi.com |

The development of sensors based on this compound would involve synthesizing functionalized analogues to enhance their selectivity and sensitivity towards specific targets. The methoxyphenyl group can be modified to tune the electronic properties and solubility of the sensor molecule, while the amino group can be functionalized to introduce specific recognition moieties.

Future Perspectives and Unaddressed Research Challenges for 5 2 Methoxyphenyl 1,2,4 Triazin 3 Amine

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 1,2,4-triazine (B1199460) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of synthesizing 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine will likely focus on the principles of green chemistry. mdpi.comnih.govresearchgate.net Research in this area is expected to move towards methodologies that are not only efficient but also environmentally benign.

Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. mdpi.comnih.gov The application of these techniques to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods. mdpi.com Furthermore, the exploration of solvent-free reaction conditions or the use of aqueous media could significantly enhance the environmental friendliness of the synthetic protocol. mdpi.comnih.gov

Future synthetic strategies may also involve one-pot, multi-component reactions, which streamline the synthetic process by combining several steps into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent usage. researchgate.netresearchgate.net The development of such a process for this compound would represent a significant advancement in its production.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. mdpi.comresearchgate.net | Optimization of reaction parameters (temperature, power, time). |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Enhanced reaction rates, improved yields, applicable in aqueous media. mdpi.comnih.gov | Exploration of different frequencies and power levels. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, operational simplicity. researchgate.netresearchgate.net | Design of novel reaction cascades. |

| Catalyst-Free Synthesis | Avoids toxic or expensive catalysts, simplifies purification. | Investigation of reaction conditions to promote uncatalyzed pathways. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like 1H and 13C NMR are fundamental for structural elucidation, the future of characterizing this compound lies in the application of more advanced methods to understand its dynamic behavior. semanticscholar.orgresearchgate.netipb.pt The methoxy (B1213986) group and the amine substituent can exhibit restricted rotation, leading to conformational isomers that may be in equilibrium.

Advanced two-dimensional NMR techniques, such as Rotating Frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations, offering insights into the spatial arrangement of the molecule and its preferred conformations in solution. diva-portal.org Furthermore, variable temperature NMR studies can be employed to investigate the kinetics of conformational exchange and determine the energy barriers associated with these dynamic processes. researchgate.net

The use of 15N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the 15N nucleus, could provide invaluable information about the electronic environment of the nitrogen atoms within the triazine ring. semanticscholar.orgresearchgate.netipb.ptnih.gov Isotopic labeling with 15N would significantly enhance the feasibility of these experiments. nih.gov

| Spectroscopic Technique | Information Gained | Future Research Application |

|---|---|---|

| 2D NMR (ROESY, NOESY) | Spatial proximity of atoms, conformational analysis. diva-portal.org | Elucidation of preferred solution-state conformations. |

| Variable Temperature NMR | Kinetics of dynamic processes, energy barriers. researchgate.net | Quantification of rotational barriers of substituents. |

| 15N NMR Spectroscopy | Electronic environment of nitrogen atoms. semanticscholar.orgresearchgate.netipb.ptnih.gov | Probing the electronic structure of the triazine core. |

| In-situ Spectroscopy | Identification of transient intermediates. | Monitoring reaction pathways in real-time. |

Integration of Machine Learning and AI in Compound Design and Property Prediction

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Predictive Modeling | Forecast bioactivity, toxicity, and physicochemical properties. ardigen.commdpi.com | Accelerated lead optimization and candidate selection. |

| Generative Models | Design novel triazine derivatives with desired properties. elsevier.comfrontiersin.org | Discovery of new compounds with enhanced performance. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. elsevier.com | Rational design of more potent and selective analogues. |

| Synthetic Route Prediction | Identify optimal synthetic pathways. elsevier.com | Improved efficiency and sustainability of synthesis. |

Exploration of New Non-Therapeutic Functional Materials and Applications

While many triazine derivatives are explored for their medicinal properties, the unique electronic and structural features of the 1,2,4-triazine core make it an attractive scaffold for the development of novel functional materials. mdpi.com Future research on this compound should extend beyond therapeutic applications to explore its potential in materials science.

The electron-deficient nature of the 1,2,4-triazine ring suggests its utility as a building block for organic electronic materials. nih.gov For instance, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or as n-type semiconductors in organic field-effect transistors (OFETs). mdpi.com The methoxyphenyl and amine substituents can be modified to tune the electronic properties and solid-state packing of the molecule, which are crucial for device performance.

Another promising avenue is the investigation of its nonlinear optical (NLO) properties. nih.govacs.orgnih.govacs.org Molecules with large hyperpolarizabilities are in demand for applications in photonics and optoelectronics. acs.orgacs.org Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the NLO properties of this compound and guide the design of derivatives with enhanced NLO responses. nih.govresearchgate.net Additionally, the nitrogen-rich structure of triazines has led to their exploration as anode materials in lithium-ion batteries. acs.org

| Functional Material Application | Relevant Property | Research Direction |

|---|---|---|

| Organic Electronics (OLEDs, OFETs) | Electron-deficient triazine core. mdpi.comnih.gov | Synthesis of derivatives with tailored electronic properties. |

| Nonlinear Optics (NLO) | Molecular hyperpolarizability. nih.govacs.orgnih.govacs.org | Computational screening and experimental validation of NLO properties. |

| Battery Materials | Nitrogen-rich structure for ion coordination. acs.org | Evaluation as anode materials in electrochemical cells. |

| Luminogenic Reagents | Potential for fluorescence. | Investigation of photophysical properties for sensing or imaging applications. |

Challenges in Understanding Complex Reaction Pathways and Mechanistic Intermediates

A deep understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing protocols and developing new transformations. The formation of the 1,2,4-triazine ring can proceed through various pathways, and identifying the key intermediates is often a significant challenge.

Future research will likely employ a combination of experimental and computational techniques to elucidate these complex reaction pathways. acs.orgresearchgate.netnih.govnih.govacs.org In-situ spectroscopic methods, such as rapid-injection NMR or stopped-flow UV-Vis spectroscopy, can be used to detect and characterize transient intermediates that are not observable under standard reaction conditions.

Computational chemistry will play a pivotal role in mapping out the potential energy surfaces of the reactions. acs.orgresearchgate.netnih.gov By calculating the energies of reactants, transition states, and products, it is possible to identify the most favorable reaction pathways and gain insights into the factors that control the reaction's outcome. These theoretical studies can also help to explain unexpected experimental observations and guide the design of experiments to trap or isolate elusive intermediates. acs.orgresearchgate.net A thorough mechanistic understanding will ultimately enable more precise control over the synthesis of this compound and its subsequent chemical modifications.

| Research Challenge | Methodology | Expected Outcome |

|---|---|---|

| Identification of Reaction Intermediates | In-situ spectroscopy (NMR, UV-Vis), trapping experiments. | Direct observation and characterization of transient species. |

| Elucidation of Reaction Mechanisms | Computational modeling (DFT), kinetic studies. acs.orgresearchgate.netnih.gov | Detailed understanding of reaction pathways and transition states. |

| Rationalization of Regioselectivity | Stereochemical labeling studies, computational analysis. | Predictive models for the outcome of reactions. |

| Understanding pH-dependent pathways | Mass spectrometry under varying pH conditions. nih.govacs.org | Mapping reaction landscapes as a function of pH. nih.govacs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine, and how can reaction yields be improved?

- Methodological Answer : Microwave-assisted synthesis (e.g., 60–80°C, 20–30 min) has been shown to enhance reaction efficiency for analogous triazole derivatives by reducing side reactions and improving regioselectivity . For imine formation, eco-friendly methods using salicylic aldehyde derivatives under solvent-free conditions can minimize waste. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) and characterization by HPLC (>95% purity) are recommended .

Q. How can the molecular structure and tautomeric forms of this compound be rigorously characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving tautomeric ambiguity. For example, crystallographic studies of 3-phenyl-1,2,4-triazol-5-amine revealed planar structures with dihedral angles <3° between aromatic rings, which can guide analogous analyses . Complementary techniques like FT-IR (N–H stretch: 3300–3400 cm⁻¹) and ¹H/¹³C NMR (methoxy protons: δ 3.8–4.0 ppm) should confirm functional groups .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Waste must be segregated (e.g., halogenated vs. non-halogenated) and treated by licensed facilities to avoid environmental contamination . Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation pathways .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy position) affect biological activity, and what computational tools can predict structure-activity relationships (SAR)?

- Methodological Answer : Replace the 2-methoxyphenyl group with 3,4-dimethoxy or halogenated analogs (e.g., 3-chloro-4-fluorophenyl) and test antimicrobial activity via MIC assays against S. aureus and E. coli. QSAR models using Gaussian09 (DFT/B3LYP) and molecular docking (AutoDock Vina) can predict binding affinities to target enzymes (e.g., dihydrofolate reductase) .

Q. What strategies resolve contradictory data in reaction mechanisms or biological assay results?

- Methodological Answer : For mechanistic disputes, employ isotopic labeling (e.g., ¹⁵N-tracking in triazine formation) and kinetic studies (Eyring plots) to identify rate-determining steps. In biological studies, validate contradictory results via orthogonal assays (e.g., fluorescence-based ATPase assays vs. cell viability tests) and meta-analysis of dose-response curves .

Q. How can computational reaction design accelerate the development of novel derivatives?

- Methodological Answer : Use quantum chemical reaction path searches (e.g., GRRM17) to simulate intermediates and transition states. Machine learning (e.g., SchNet) trained on PubChem datasets can predict optimal reaction conditions (temperature, solvent) for new derivatives. Validate predictions with high-throughput robotic screening .

Q. What advanced techniques characterize intermolecular interactions in supramolecular assemblies of this compound?

- Methodological Answer : Analyze π-π stacking and hydrogen-bonding networks via Hirshfeld surfaces (CrystalExplorer) and DFT-based energy decomposition (SAPT). Solid-state NMR (¹⁵N CPMAS) can probe tautomerization dynamics in crystalline vs. amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.